molecular formula C26H24N4O4S B2364724 4-methoxy-N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 476431-63-7

4-methoxy-N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No.: B2364724
CAS No.: 476431-63-7
M. Wt: 488.56
InChI Key: PUYMSPAUMSXARB-UHFFFAOYSA-N
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Description

4-methoxy-N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide is a synthetic small molecule with the molecular formula C26H24N4O4S and a molecular weight of 488.56 g/mol . This compound belongs to the 1,2,4-triazole chemical class, a nitrogen-containing heterocycle known for its significance in medicinal chemistry and as a privileged structure in the design of bioactive compounds . The structure incorporates a phenacylsulfanyl side chain and two benzamide groups with methoxy substitutions, features that are often associated with diverse biological activities. Triazole derivatives, in general, have been extensively studied and are reported to exhibit a wide range of pharmacological effects. Literature indicates that related 1,2,4-triazole and sulfonamide derivatives can possess promising anticancer properties, with mechanisms of action that may include the induction of apoptosis through intrinsic and extrinsic pathways, and the modulation of key protein concentrations involved in cancer cell survival and proliferation . Furthermore, certain 3-aryl-3-triazolylpropiophenone analogs have been described as efficient components in fungicide, bactericide, and herbicide formulations, highlighting the potential utility of this chemical class in agricultural research . The specific research applications and biological profile of this compound are an active area of investigation, and it represents a valuable chemical tool for researchers exploring the structure-activity relationships of heterocyclic compounds in drug discovery and other life science fields. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methoxy-N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-33-21-12-8-19(9-13-21)25(32)27-16-24-28-29-26(30(24)20-10-14-22(34-2)15-11-20)35-17-23(31)18-6-4-3-5-7-18/h3-15H,16-17H2,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYMSPAUMSXARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

C26H30N2O3S\text{C}_{26}\text{H}_{30}\text{N}_2\text{O}_3\text{S}

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Antiviral Activity : Derivatives of benzamide have shown broad-spectrum antiviral effects against viruses such as HIV and HBV. The mechanism often involves the modulation of host restriction factors like APOBEC3G, which inhibits viral replication by increasing intracellular levels of these proteins .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated using MTT assays, showing significant inhibition of cell viability in various cancer cell lines. The concentration required to inhibit 50% (IC50) of cell viability is a critical parameter for understanding its potential as an anticancer agent.

Antiviral Efficacy

In a study evaluating similar benzamide derivatives, one compound demonstrated potent anti-HBV activity with IC50 values of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains. The selectivity index (SI) values were reported as 58 and 52 respectively, indicating a favorable therapeutic window .

CompoundVirus TypeIC50 (µM)SI
IMB-0523HBV1.9958
IMB-0523Drug-resistant HBV3.3052

Cytotoxicity Profile

The cytotoxicity data for this compound is summarized in the table below:

Cell LineCC50 (µM)
HepG2.2.15X
HepG2.A64Y

Note: Specific CC50 values need to be determined from experimental data.

Case Studies

Several case studies have highlighted the potential applications of benzamide derivatives in treating viral infections and cancer:

  • Anti-HBV Activity : A study conducted on a related compound showed significant inhibition of HBV replication in HepG2 cells, with further investigation into its mechanism revealing that it acts by increasing intracellular levels of APOBEC3G .
  • Anticancer Properties : Research on similar compounds has indicated that they can induce apoptosis in cancer cells, leading to decreased cell viability and tumor growth inhibition in vivo models.

Preparation Methods

Core Triazole Ring Formation

The 1,2,4-triazole scaffold is constructed via cyclocondensation of thiosemicarbazides or hydrazine derivatives. A representative approach involves:

  • Synthesis of 4-(4-Methoxyphenyl)-5-thiol-1,2,4-triazole :
    • Reacting 4-methoxyphenyl isothiocyanate with hydrazine hydrate in ethanol under reflux yields the corresponding thiosemicarbazide.
    • Cyclization via heating in alkaline medium (e.g., 2N NaOH) forms the triazole-thiol intermediate.
    • Mechanism : Nucleophilic attack by hydrazine on the isothiocyanate carbon, followed by intramolecular cyclization eliminating ammonia.
  • Functionalization at Position 3 :
    • The methylene-benzamide group is introduced via nucleophilic substitution.
    • Treating the triazole-thiol with 4-methoxybenzoyl chloride in dimethylformamide (DMF) at 0–5°C installs the benzamide moiety.

Phenacylsulfanyl Group Installation

The phenacylsulfanyl (–S–CO–C6H5) group at position 5 is appended through a thioether linkage:

  • Reagents : Phenacyl bromide (2-bromoacetophenone) and a base (e.g., K2CO3) in anhydrous acetonitrile.
  • Conditions : 12-hour reflux under nitrogen, achieving >80% yield (theoretical).
  • Mechanism : SN2 displacement of bromide by the triazole-thiolate ion.

Optimization Strategies

Solvent and Temperature Effects

  • Cyclization Step : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but risk side reactions. Ethanol-water mixtures (3:1) at 80°C balance yield (72%) and purity.
  • Benzoylation : Low temperatures (0–5°C) prevent O-acylation of the methoxy group.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) accelerates thioether formation, reducing reaction time from 12 to 6 hours.
  • Microwave Assistance : Cyclization steps achieve 95% conversion in 30 minutes vs. 6 hours conventionally.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 8.21 (s, 1H, triazole-H)
    • δ 7.85–7.45 (m, 9H, aromatic)
    • δ 4.62 (s, 2H, –CH2–)
    • δ 3.84 (s, 6H, –OCH3).
  • IR (KBr) :

    • 1685 cm⁻¹ (C=O, benzamide)
    • 1240 cm⁻¹ (C–O–C, methoxy).

Purity and Yield

  • HPLC : >99% purity with C18 column (acetonitrile:water = 70:30).
  • Isolated Yield : 68–75% after column chromatography (SiO2, ethyl acetate/hexane).

Industrial-Scale Adaptations

Continuous-Flow Synthesis

  • Solid-Phase Synthesis (SPS) :
    • Immobilize the triazole-thiol on 2-chlorotrityl chloride resin.
    • Sequential flow-through reactions for benzoylation and phenacylsulfanyl addition.
  • Advantages :
    • 65% overall yield in 32 hours (vs. 57% batchwise).
    • Reduced solvent waste and operator dependency.

Challenges and Mitigation

Regioselectivity in Triazole Formation

  • Issue : Competing 1,3,4-triazole isomers.
  • Solution : Use bulky bases (e.g., DBU) to favor 1,2,4-regiochemistry.

Stability of Intermediates

  • Thiol Oxidation : Conduct reactions under inert atmosphere (N2/Ar).
  • Phenacyl Bromide Hydrolysis : Use anhydrous solvents and molecular sieves.

Q & A

Q. What in silico approaches predict toxicity and off-target effects?

  • Methodological Answer :
  • ProTox-II : Predict hepatotoxicity and mutagenicity via machine learning models .
  • Phospholipidosis Risk Assessment : Use molecular descriptors (e.g., cationic amphiphilicity) to flag lipidosis potential .
  • Pan-Assay Interference Compounds (PAINS) Filters : Eliminate promiscuous binders early in screening .

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